molecular formula C20H36N2O7 B019652 Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester CAS No. 97347-40-5

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester

Cat. No.: B019652
CAS No.: 97347-40-5
M. Wt: 416.5 g/mol
InChI Key: KOLDSECLRRRIFP-ZDUSSCGKSA-N
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Description

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C20H36N2O7 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Biological Activity

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester, also known by its CAS number 97347-40-5, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C20H36N2O7
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate
  • CAS Number : 97347-40-5

Biological Applications

This compound is primarily utilized in the synthesis of multifunctional peptides and as a building block in peptide chemistry. Its biological activities can be summarized as follows:

  • Gene Delivery Systems : The compound plays a role in the development of nonviral gene delivery vectors. Studies have shown that derivatives can enhance the efficiency of gene transfer in cancer therapy applications by facilitating cellular uptake and expression of therapeutic genes .
  • Peptide Dendrimers : It is involved in the synthesis of amphiphilic peptide dendrimers which have shown promise as drug delivery systems. These dendrimers can encapsulate hydrophobic drugs and improve their solubility and bioavailability .
  • Enzyme Activity Enhancement : Research indicates that derivatives of this compound can increase the luminescence intensity of alkaline phosphatase substrates, suggesting potential applications in biochemical assays and diagnostics .

Case Study 1: Gene Therapy Applications

A study published in Colloids and Surfaces B: Biointerfaces highlighted the use of multifunctional amphiphilic peptide dendrimers synthesized from this compound as nonviral vectors for gene therapy. The study demonstrated enhanced transfection efficiency in various cancer cell lines when compared to traditional methods .

Study Reference Findings
Liu XY et al., 2022Enhanced gene delivery efficiency using peptide dendrimers derived from the compound.

Case Study 2: Biochemical Assays

In another investigation, a fluorescein-based organic substance was synthesized using derivatives of this compound to enhance alkaline phosphatase activity. This study illustrated how modifications to the compound can lead to significant improvements in assay sensitivity .

Study Reference Findings
Huang J et al., 2022Increased luminescence intensity in alkaline phosphatase assays using modified compounds.

Properties

IUPAC Name

tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLDSECLRRRIFP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452828
Record name tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-6-oxo-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97347-40-5
Record name tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-6-oxo-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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